2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been studied for their potential medicinal properties .
Molecular Structure Analysis
The compound seems to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also appears to have a benzothieno group, which is a fused ring system containing a benzene and a thieno ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, often involving the substitution of different groups on the pyrimidine ring .Scientific Research Applications
- Application : 2,4-di-4-morpholinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine acts as an mTOR inhibitor. Researchers are investigating its potential as a targeted therapy for cancer and other mTOR-related diseases .
- Application : 2,4-di-4-morpholinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine inhibits hSMG-1. Researchers are studying its potential therapeutic effects in diseases related to RNA processing and stability.
- Application : Some derivatives of this compound exhibit potent 5-HT1A receptor agonist activity. Researchers are exploring their use as potential antidepressants or anxiolytics .
mTOR Kinase Inhibition
hSMG-1 Inhibition
5-HT1A Receptor Agonism
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2-morpholin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-2-4-14-13(3-1)15-16(21-5-9-23-10-6-21)19-18(20-17(15)25-14)22-7-11-24-12-8-22/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJHYPPHONJDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)N4CCOCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.